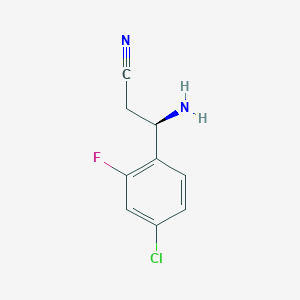

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile

Description

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile is a chiral nitrile derivative featuring a 4-chloro-2-fluorophenyl substituent and an amino group at the β-position of the propanenitrile backbone. These analogs are often synthesized via enantioselective catalytic methods, emphasizing their relevance in pharmaceutical and agrochemical research for chiral intermediates .

Properties

Molecular Formula |

C9H8ClFN2 |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

(3R)-3-amino-3-(4-chloro-2-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8ClFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |

InChI Key |

HOCRXDZCJNTSOQ-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)[C@@H](CC#N)N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorobenzaldehyde and a suitable chiral amine.

Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

Reduction and Cyanation: The imine intermediate is then reduced to the corresponding amine, followed by cyanation to introduce the nitrile group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group can undergo oxidation to form corresponding oximes or nitriles.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products

Oxidation: Oximes, nitriles.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile depends on its specific application:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It may influence biochemical pathways related to its target, leading to desired therapeutic or chemical effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Position Effects : The position of chloro and fluoro substituents significantly influences molecular weight, steric bulk, and electronic properties. For example, the 4-chloro-3-fluoro analog has a higher molecular weight (198.62 g/mol) compared to the 3-fluoro-4-methyl derivative (178.21 g/mol) , due to the additional chlorine atom.

- Synthetic Efficiency : The (R)-2-(2-chlorophenyl)propanenitrile (3q) achieved a high enantiomeric excess (98% ee) and yield (66%) via enantioselective catalytic methods , suggesting that steric and electronic factors in substituent positioning (e.g., 2-chloro vs. 4-chloro) may influence catalytic efficiency.

- Availability : Commercial availability varies; some analogs (e.g., ) are discontinued, necessitating in-house synthesis for research purposes.

Physicochemical and Functional Differences

- Methyl vs.

Research and Application Insights

- Pharmaceutical Relevance: Amino-substituted nitriles are often intermediates in drug synthesis. For example, high ee% in compounds like (R)-2-(2-chlorophenyl)propanenitrile highlights their utility in enantioselective drug development.

- Challenges with Discontinued Products : The discontinuation of analogs like and underscores the importance of alternative synthesis routes or sourcing from specialized suppliers (e.g., Parchem Chemicals for ).

Biological Activity

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile, a chiral organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C₉H₈ClFN₂

- Molecular Weight: 198.62 g/mol

- IUPAC Name: this compound

The compound features an amino group, a nitrile group, and a substituted phenyl ring, with both chlorine and fluorine substituents contributing to its unique properties. The presence of a chiral center at the third carbon atom makes it significant for stereochemical studies.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions related to inflammation and apoptosis.

- Receptor Binding: The compound may interact with neurotransmitter receptors or other cellular receptors, altering their activity and influencing signal transduction pathways.

Case Studies

-

Inhibition of NLRP3 Inflammasome:

Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. Inhibition of this pathway has been linked to reduced neuroinflammation in models of Alzheimer's disease . -

Cytotoxicity Assessment:

A study evaluated the cytotoxic effects of various compounds on human cancer cell lines. Although specific data on this compound were limited, related compounds showed significant cytotoxicity against HT29 human colon carcinoma cells, suggesting potential anti-cancer properties .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile | C₉H₈ClN₂ | Lacks fluorine | Moderate enzyme inhibition |

| (3R)-3-Amino-3-(4-fluorophenyl)propanenitrile | C₉H₈F₂N₂ | Lacks chlorine | Potential receptor modulation |

| (3R)-3-Amino-3-(4-chloro-2-methylphenyl)propanenitrile | C₉H₈ClN₂ | Contains methyl | Increased cytotoxicity |

The presence of both chlorine and fluorine in this compound may enhance its reactivity and biological interactions compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.